molecular formula C12H11F3N2O B8008481 2,2,2-Trifluoro-1-{3-propylimidazo[1,5-a]pyridin-1-yl}ethan-1-one

2,2,2-Trifluoro-1-{3-propylimidazo[1,5-a]pyridin-1-yl}ethan-1-one

Cat. No.: B8008481
M. Wt: 256.22 g/mol
InChI Key: LJFXTRXAVGFPTD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-{3-propylimidazo[1,5-a]pyridin-1-yl}ethan-1-one is a fluorinated organic compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by the presence of a trifluoromethyl group and a propyl-substituted imidazo[1,5-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-{3-propylimidazo[1,5-a]pyridin-1-yl}ethan-1-one typically involves the following steps:

    Formation of the Imidazo[1,5-a]pyridine Core: The imidazo[1,5-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-{3-propylimidazo[1,5-a]pyridin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or alkane functionalities.

    Substitution: Substituted products with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2,2,2-Trifluoro-1-{3-propylimidazo[1,5-a]pyridin-1-yl}ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-{3-propylimidazo[1,5-a]pyridin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The imidazo[1,5-a]pyridine core can engage in hydrogen bonding and π-π interactions with biological targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-{3-propylimidazo[1,5-a]pyridin-1-yl}ethan-1-one can be compared with other similar compounds, such as:

    2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one: Similar structure but with a methyl group instead of a propyl group.

    2,2,2-Trifluoro-1-{3-ethylimidazo[1,5-a]pyridin-1-yl}ethan-1-one: Similar structure but with an ethyl group instead of a propyl group.

    2,2,2-Trifluoro-1-{3-isopropylimidazo[1,5-a]pyridin-1-yl}ethan-1-one: Similar structure but with an isopropyl group instead of a propyl group.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-propylimidazo[1,5-a]pyridin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c1-2-5-9-16-10(11(18)12(13,14)15)8-6-3-4-7-17(8)9/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFXTRXAVGFPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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